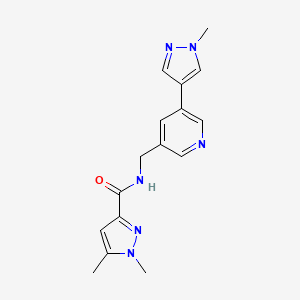![molecular formula C19H29N3O2S B2583813 1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034477-69-3](/img/structure/B2583813.png)
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that features a combination of phenoxyethyl, thiolan, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.
Synthesis of the Piperidinyl Intermediate: The next step involves the synthesis of the piperidinyl intermediate. This can be achieved by reacting piperidine with thiolane in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the phenoxyethyl intermediate with the piperidinyl intermediate in the presence of a urea derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}amine: Similar structure but with an amine group instead of a urea group.
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(2-phenoxyethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c23-19(20-9-12-24-18-4-2-1-3-5-18)21-14-16-6-10-22(11-7-16)17-8-13-25-15-17/h1-5,16-17H,6-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWYNABHPZVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)



![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2583744.png)

![2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2583748.png)


